BenchChemオンラインストアへようこそ!

Naproxcinod

Cardiovascular Safety Hypertension Osteoarthritis

Naproxcinod is the first-in-class cyclooxygenase-inhibiting nitric oxide donator (CINOD), offering NSAID-level analgesia with a placebo-like blood pressure profile and significantly reduced GI toxicity. It serves as an essential reference standard for developing safer NSAID alternatives, validating novel CINODs, or benchmarking gastroprotective efficacy. Not interchangeable with naproxen; its unique NO-donating moiety provides dual pharmacological action impossible to replicate with traditional NSAIDs. Ideal for hypertension models, gastropathy studies, and inflammatory pain assays.

Molecular Formula C18H21NO6
Molecular Weight 347.4 g/mol
CAS No. 163133-43-5
Cat. No. B1676951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxcinod
CAS163133-43-5
Synonyms4-(nitrooxy)butyl-(2S)-2-(6-methoxy-2-naphthyl)propanoate
AZD 3582
AZD-3582
AZD3582
Naproxcinod
naproxen-n-butyl nitrate
NicOx
nitric oxide naproxen
nitric oxide-releasing naproxen
NO-naproxen
Molecular FormulaC18H21NO6
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
InChIInChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1
InChIKeyAKFJWRDCWYYTIG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naproxcinod CAS 163133-43-5: Procurement Guide for the First-in-Class CINOD Prodrug for Osteoarthritis Research


Naproxcinod (nitronaproxen, AZD-3582, HCT-3012) is a nonsteroidal anti-inflammatory prodrug and the first-in-class cyclooxygenase-inhibiting nitric oxide donator (CINOD) [1]. It is a derivative of naproxen, modified with a nitroxybutyl ester to confer nitric oxide (NO) donating capabilities [2]. Designed to maintain the analgesic efficacy of naproxen while mitigating its cardiovascular and gastrointestinal adverse effects through NO-mediated vasodilation and mucosal protection, naproxcinod was advanced to Phase III clinical trials for osteoarthritis pain but did not receive regulatory approval [3][4].

Why Naproxcinod CAS 163133-43-5 Cannot Be Substituted with Standard NSAIDs: Divergent Hemodynamic and Gastrointestinal Profiles


Naproxcinod is not interchangeable with its parent NSAID, naproxen, or other traditional NSAIDs like ibuprofen. Its distinct chemical structure incorporates a nitric oxide (NO)-donating moiety, which fundamentally alters its pharmacodynamic profile [1]. Upon metabolism, naproxcinod releases both naproxen and NO, which acts to counteract the adverse hemodynamic and gastrointestinal effects associated with COX inhibition [2]. This dual action results in a blood pressure profile comparable to placebo, a stark contrast to the significant pressor effects observed with naproxen and ibuprofen in hypertensive populations [3]. Consequently, substituting naproxcinod with a generic NSAID would re-introduce cardiovascular and gastrointestinal risks that the CINOD design specifically aimed to mitigate, making direct substitution scientifically unsound for studies focused on safer NSAID alternatives [4].

Naproxcinod CAS 163133-43-5: Quantitative Evidence of Differential Performance vs. Naproxen and Ibuprofen


Hemodynamic Superiority: Naproxcinod Maintains Placebo-Level Systolic Blood Pressure vs. Naproxen

In a 13-week, randomized, double-blind, parallel-group, multicenter study of 810 patients with hip osteoarthritis, naproxcinod 750 mg twice daily demonstrated a change in systolic blood pressure (SBP) similar to placebo and significantly less than naproxen 500 mg twice daily [1]. This is a key differentiator, as naproxen, the parent compound, is known to increase blood pressure, a risk factor for cardiovascular events.

Cardiovascular Safety Hypertension Osteoarthritis NSAID

Reduced Gastrointestinal Erosions: Naproxcinod Demonstrates Lower Lanza Scores vs. Naproxen

In a 6-week endoscopic study, the incidence of Lanza scores greater than 2, indicative of significant gastric mucosal injury (multiple erosions or ulcer), was significantly lower with naproxcinod (32.2%) compared to naproxen (43.7%) [1]. Furthermore, the incidence of gastric and duodenal ulcers was reduced by 40% with naproxcinod compared to naproxen (9.7% vs. 13.7%), though this did not reach statistical significance (P = .07) [1]. This demonstrates a quantifiable reduction in gastric damage, a critical safety concern with chronic NSAID use.

Gastrointestinal Safety Endoscopy NSAID Gastropathy CINOD

Analgesic Non-Inferiority: Naproxcinod Matches Naproxen's Efficacy in WOMAC Scores

A 13-week, randomized, double-blind study in 810 patients with hip osteoarthritis demonstrated that naproxcinod 750 mg twice daily had similar efficacy to naproxen 500 mg twice daily. The least squares mean changes from baseline for the WOMAC pain score were -25.81 mm for naproxcinod and -24.31 mm for naproxen [1]. Non-inferiority was also established in a 26-week study for knee osteoarthritis [2]. This confirms that the NO-donating modification does not compromise the analgesic activity of the naproxen core.

Analgesic Efficacy Osteoarthritis WOMAC Non-Inferiority

Blood Pressure Neutrality in Hypertensive Patients: Naproxcinod Shows Lower 24-Hour BP vs. Ibuprofen

In a study comparing the effects of NSAIDs on 24-hour ambulatory blood pressure in osteoarthritis patients with controlled essential hypertension, naproxcinod demonstrated a lesser effect on mean 24-hour blood pressure increase compared not only to naproxen but also to ibuprofen [1]. This was the first data to show a lesser BP effect of naproxcinod versus ibuprofen, a commonly used over-the-counter NSAID.

Ambulatory Blood Pressure Hypertension Cardiovascular Safety NSAID

First-in-Class CINOD Mechanism: Dual COX Inhibition and NO Donation

Naproxcinod is the archetypal Cyclooxygenase-Inhibiting Nitric Oxide Donator (CINOD) [1]. It is a prodrug that, upon metabolism, releases both naproxen (a non-selective COX inhibitor) and a nitric oxide (NO)-donating moiety [2]. The NO component is hypothesized to counteract the vasoconstrictive and pro-thrombotic effects of COX-2 inhibition, as well as promote gastric mucosal blood flow to mitigate NSAID-induced gastropathy. This dual mechanism is not present in any traditional NSAID or coxib.

Prodrug Nitric Oxide Donor Cyclooxygenase Inhibition Mechanism of Action

Efficacy Equivalent to Rofecoxib in Treating Knee Osteoarthritis

In a 6-week randomized, double-blind study, AZD3582 (naproxcinod) 375 mg and 750 mg twice a day were superior to placebo and as effective as rofecoxib 25 mg/day in treating the signs and symptoms of osteoarthritis of the knee [1]. This demonstrates that naproxcinod provides efficacy comparable to a selective COX-2 inhibitor, which was previously considered a safer alternative to traditional NSAIDs before its withdrawal due to cardiovascular concerns.

COX-2 Inhibitor Osteoarthritis Analgesic Efficacy Comparative Efficacy

Naproxcinod CAS 163133-43-5: Optimal Research and Industrial Use Cases


Cardiovascular Safety Pharmacology: Positive Control for Blood Pressure-Neutral NSAID

Based on the direct evidence that naproxcinod does not elevate systolic blood pressure compared to placebo, in stark contrast to naproxen [1], it serves as an ideal positive control or reference standard in rodent models of hypertension or in vitro vascular reactivity assays. It can be used to benchmark novel NSAIDs or CINODs designed to have a neutral hemodynamic profile, providing a quantifiable efficacy and safety standard.

Gastroenterology Research: Inducer of Milder Gastric Injury vs. Naproxen

Naproxcinod's demonstrated 40% reduction in ulcer incidence and significantly lower Lanza scores compared to naproxen in endoscopic studies [1] makes it a valuable tool compound for investigating NSAID-induced gastropathy. Researchers can use naproxcinod to study the differential effects of COX inhibition with and without NO-mediated mucosal protection, and to screen gastroprotective agents.

Inflammation and Pain Models: Comparator for Novel Dual-Action Analgesics

Given its proven non-inferiority to naproxen in WOMAC pain and function scores [1] and equivalence to rofecoxib [2], naproxcinod is a benchmark for the analgesic efficacy of new chemical entities in rodent models of inflammatory pain (e.g., carrageenan-induced paw edema, complete Freund's adjuvant-induced arthritis). It allows for direct comparison against a compound that delivers NSAID-level pain relief without the same cardiovascular liability.

Chemical Biology and Prodrug Research: Archetypal CINOD for NO-Donating Conjugates

As the first-in-class CINOD [1], naproxcinod is the primary reference compound for the design, synthesis, and pharmacological evaluation of novel NO-donating NSAIDs or other pharmacophore-NO hybrid molecules. Its well-characterized metabolism to naproxen and an NO-donating moiety provides a model for understanding the pharmacokinetic and pharmacodynamic principles of this prodrug class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naproxcinod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.